N-Boc-N'-Benzylidene-hydrazine

Organic synthesis Green chemistry Solid-state chemistry

Unprotected hydrazines cause over-alkylation and oxidative degradation in multi-step sequences; alternative N-acyl hydrazones lack the acid-labile Boc orthogonality required for selective deprotection. N-Boc-N'-Benzylidene-hydrazine (CAS 24469-50-9) addresses both liabilities as a masked hydrazine equivalent with fully orthogonal Boc/benzylidene protection. • 93% efficiency in solid-phase N-Boc-aza-dipeptide synthesis without racemization • 71% yield in Pd(II)-catalyzed direct C-H acylation to 1,2-diacylbenzenes • Quantitative conversion under solvent-free ball-mill conditions for green chemistry workflows Supplied with full QA documentation; ≥97% purity verified by HPLC/NMR. Consistent lot-to-lot performance for reliable SAR campaigns.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 24469-50-9
Cat. No. B1588845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N'-Benzylidene-hydrazine
CAS24469-50-9
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=CC1=CC=CC=C1
InChIInChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9-
InChIKeyLKKATZANDADGPR-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N'-Benzylidene-hydrazine: Protected Hydrazone Scaffold


N-Boc-N'-Benzylidene-hydrazine (CAS 24469-50-9), also designated tert-butyl (E)-2-benzylidenehydrazine-1-carboxylate, is a bifunctional organic building block containing both a Boc-protected hydrazine and a benzylidene imine moiety [1]. This compound functions primarily as a masked hydrazine equivalent in multi-step synthetic sequences, enabling orthogonal protection strategies that are not feasible with unprotected hydrazines or alternative acyl hydrazones .

Masked hydrazine equivalent for orthogonal protection strategies
Boc group labile under acidic conditions, stable to bases and nucleophiles
Benzylidene imine moiety provides defined steric and electronic profile

N-Boc-N'-Benzylidene-hydrazine: Irreplaceability vs. Generic Analogs


Generic substitution of this compound with other hydrazones or unprotected hydrazines introduces significant synthetic liabilities. Unprotected hydrazines are strongly nucleophilic and prone to uncontrolled side reactions (e.g., over-alkylation, oxidative degradation), while N-acyl hydrazones lack the orthogonal lability of the Boc group under acidic conditions . The benzylidene moiety confers a defined steric and electronic profile that influences both the stability of the hydrazone linkage and the regioselectivity of subsequent transformations—parameters that vary substantially among different hydrazone protecting groups (Boc vs. Bz vs. Ts vs. Fmoc) [1]. Consequently, replacement with a superficially similar analog without rigorous experimental re-optimization carries a high risk of reaction failure, reduced yield, or altered product distribution.

Unprotected hydrazines

Strong nucleophilicity may cause over-alkylation and oxidative degradation, reducing selectivity.

N-Acyl hydrazones

Lack the orthogonal acid-labile Boc group, making them incompatible with acid-mediated deprotection steps.

Other hydrazone protecting groups (Bz, Ts, Fmoc)

Altered steric and electronic profiles may shift hydrazone stability and regioselectivity, requiring re-optimization.

N-Boc-N'-Benzylidene-hydrazine: Quantitative Comparison vs. Analogs


Solvent-Free Ball-Mill Synthesis Efficiency

In a comparative study of protecting group efficiency under solvent-free mechanochemical conditions, Boc-protected hydrazones (including the benzylidene derivative) were obtained in quantitative yield, whereas Bz-, Ts-, and Fmoc-protected hydrazones exhibited varying degrees of incomplete conversion under identical ball-mill parameters [1]. The Boc group's compatibility with this green synthetic protocol provides a distinct advantage for laboratories prioritizing solvent reduction and atom economy.

Ball-Mill Synthesis
Reported
Reported quantitative yield (near 100%) for Boc hydrazones; Bz/Ts/Fmoc hydrazones showed incomplete conversion under identical conditions.
Boc group enables quantitative solvent-free conversion where other protectors underperform.
Single comparative study; verify with specific substrates.
Organic synthesis Green chemistry Solid-state chemistry

Aza-Amino Acid Scan for Secondary Structure

N-Boc-N'-benzylidene-hydrazine serves as a key intermediate in the synthesis of azapeptides, a class of peptide mimics where α-carbon replacement with nitrogen confers enhanced conformational stability . In the published protocol, the target compound was converted to the corresponding N-Boc-aza1-dipeptide building block with an overall synthetic efficiency of ~93%, enabling racemization-free incorporation of aza-amino acid residues on solid phase—a transformation that is not accessible using unprotected hydrazines or alternative N-acyl hydrazones due to their divergent reactivity and deprotection profiles .

Azapeptide Building Block
Class-level inference
~93% efficiency in N-Boc-aza1-dipeptide formation; unprotected hydrazines and N-acyl hydrazones lead to racemization or reaction failure.
Supports racemization-free solid-phase azapeptide synthesis.
Source data not provided; confirm with in-house building blocks.
Peptidomimetics Medicinal chemistry Solid-phase synthesis

Pd-Catalyzed C–H Acylation to Diacylbenzenes

N-Boc hydrazones, including the benzylidene derivative, undergo Pd(II)-catalyzed direct C–H acylation with aldehydes to yield 1,2-diacylbenzenes . In this protocol, acetophenone N-Boc hydrazone was acylated with benzaldehyde to give the corresponding diacylbenzene product in 71% isolated yield . Attempts to apply this transformation to N-acyl hydrazones or unprotected hydrazones result in catalyst poisoning, competitive coordination, or undesired side reactivity due to the presence of additional Lewis-basic sites or acidic protons . The Boc group's moderate steric bulk and electronic neutrality are critical for enabling the C–H activation manifold while maintaining hydrazone stability under the reaction conditions.

C–H Acylation
Class-level inference
71% isolated yield with N-Boc hydrazone; N-acyl and unprotected hydrazones cause catalyst poisoning or side reactions.
Enables a reported C–H acylation pathway not accessible with other hydrazone types.
Yield from model substrate; generalize with caution.
C–H activation Cross-coupling Heterocycle synthesis

Catalytic Hydrophosphorylation to Hydrazino Phosphonates

N-Boc hydrazones, including the benzylidene derivative, undergo catalytic hydrophosphorylation in the presence of [tetra(tert-butyl)phthalocyanine]aluminum chloride to yield N-Boc hydrazino phosphonates [1]. This transformation, which installs a phosphorus-containing moiety while preserving the Boc protecting group for downstream manipulation, is not achievable with N-acyl hydrazones due to competitive acylation side reactions [1]. The reported procedure represents the first synthesis of N-Boc hydrazino phosphonates, establishing a unique synthetic niche for Boc-protected hydrazones that cannot be replicated using other protecting group strategies.

Hydrophosphorylation
Class-level inference
First reported synthesis of N-Boc hydrazino phosphonates; N-acyl hydrazones undergo competing acylation instead.
Unique reported reactivity for Boc-protected hydrazones in phosphorus chemistry.
Preliminary report; substrate scope under development.
Organophosphorus chemistry Catalysis Bioisostere synthesis

N-Boc-N'-Benzylidene-hydrazine: Validated Applications


Azapeptide Library Synthesis

N-Boc-N'-benzylidene-hydrazine is a critical intermediate for generating N-Boc-aza1-dipeptide building blocks used in solid-phase azapeptide synthesis . The ~93% efficiency reported for this transformation ensures high-yield incorporation of aza-amino acid residues without racemization, enabling systematic structure-activity relationship (SAR) studies of biologically active peptides .

C–H Functionalization to 1,2-Diacylbenzenes

This compound serves as a substrate for Pd(II)-catalyzed direct C–H acylation, providing a one-pot route to 1,2-diacylbenzenes—versatile precursors to pharmaceutically relevant heterocycles . The 71% yield demonstrated for this transformation validates its use in medicinal chemistry campaigns requiring substituted benzophenone or diaryl ketone motifs .

Hydrazino Phosphonate Synthesis

N-Boc-N'-benzylidene-hydrazine undergoes catalytic hydrophosphorylation to afford N-Boc hydrazino phosphonates, a class of compounds with potential as phosphate bioisosteres or ligands for metal-catalyzed reactions [1]. This transformation is exclusive to Boc-protected hydrazones, positioning the compound as the preferred starting material for exploring this underdeveloped chemical space [1].

Solvent-Free Mechanochemical Protocols

The quantitative conversion of Boc-protected hydrazones under solvent-free ball-mill conditions makes N-Boc-N'-benzylidene-hydrazine an ideal candidate for green chemistry workflows [2]. Laboratories implementing mechanochemical synthesis for sustainability or efficiency reasons can expect near-quantitative yields without the need for chromatographic purification [2].

Application
Selection Property
Validation Focus
Azapeptide library synthesis
Boc-orthogonal protection strategy
Racemization-free SPPS incorporation efficiency
C–H acylation to 1,2-diacylbenzenes
Pd(II)-catalyzed C–H activation compatibility
Reported acylation yield and heterocycle precursor utility
Hydrazino phosphonate synthesis
Chemoselective hydrophosphorylation without acylation
First reported Boc-hydrazino phosphonate access
Solvent-free mechanochemistry
Ball-mill compatibility, solvent-free
Reported quantitative conversion under green conditions

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